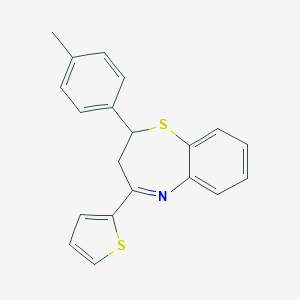![molecular formula C15H18N2OS B382808 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B382808.png)
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound characterized by a thiazole ring substituted with a methyl group and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The final step involves the reaction of the thiazole derivative with isobutyric acid or its derivatives under appropriate conditions to form the isobutyramide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and catalysts to enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the isobutyramide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biology: Used as a probe to study enzyme interactions and metabolic pathways.
Materials Science: Explored for its use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor of key enzymes.
Materials Science: Its electronic properties can be harnessed in the design of organic electronic devices.
類似化合物との比較
Similar Compounds
N-(4-Methyl-5-phenyl-thiazol-2-yl)-isobutyramide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(5-Methyl-4-phenyl-thiazol-2-yl)-acetamide: Similar structure but with an acetamide group instead of an isobutyramide group.
Uniqueness
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound in drug design and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C15H18N2OS |
|---|---|
分子量 |
274.4g/mol |
IUPAC名 |
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H18N2OS/c1-9(2)14(18)17-15-16-13(11(4)19-15)12-7-5-10(3)6-8-12/h5-9H,1-4H3,(H,16,17,18) |
InChIキー |
FGPQOFISOZRBOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)C |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B382725.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B382727.png)
![3-methyl-1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-5-amine](/img/structure/B382728.png)
![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382729.png)
![4-(5,6-Dimethylbenzimidazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B382731.png)
![4-methyl-7-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B382732.png)
![5-(4-methoxyphenyl)-2-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B382735.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382739.png)
![5-(1-naphthyl)-2-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B382740.png)
![Ethyl 4-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]benzoate](/img/structure/B382742.png)
![Ethyl 3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B382743.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B382745.png)


